2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide
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Overview
Description
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a pyrimidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: The reaction between 4-methylpyrimidine-2-amine and a sulfonyl chloride derivative under basic conditions forms the sulfonamide intermediate.
Coupling with the phenyl ring: The sulfonamide intermediate is then coupled with a phenyl ring bearing a suitable leaving group (e.g., halide) using a palladium-catalyzed cross-coupling reaction.
Introduction of the propanamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide: Similar structure with a hexanamide group instead of a propanamide group.
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Similar structure with a benzamide group instead of a propanamide group.
Uniqueness
2-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the sulfonamide and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18N4O3S |
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Molecular Weight |
334.4g/mol |
IUPAC Name |
2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10(2)14(20)18-12-4-6-13(7-5-12)23(21,22)19-15-16-9-8-11(3)17-15/h4-10H,1-3H3,(H,18,20)(H,16,17,19) |
InChI Key |
KDXQNZQDCANBEM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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